Cas no 193969-08-3 (10-O-Vanilloylaucubin)

10-O-Vanilloylaucubin structure
10-O-Vanilloylaucubin structure
Nome del prodotto:10-O-Vanilloylaucubin
Numero CAS:193969-08-3
MF:C23H28O12
MW:496.461228370667
CID:837080
PubChem ID:10529276

10-O-Vanilloylaucubin Proprietà chimiche e fisiche

Nomi e identificatori

    • 10-O-Vanilloylaucubin
    • [(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-te trahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoat e
    • [ "" ]
    • 193969-08-3
    • FS-10534
    • [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate
    • 10-o-Vanilloyl aucubin; Aucubin 10-O-vanillate; Pedunculariside
    • AKOS032948599
    • ((1S,4AR,5S,7aS)-5-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl)methyl 4-hydroxy-3-methoxybenzoate
    • 10-Vanilloylaucubinz
    • (-)-Pedunculariside
    • 10-O-vanillate
    • [(1S,4AR,5S,7AS)-5-HYDROXY-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-7-YL]METHYL 4-HYDROXY-3-METHOXYBENZOATE
    • Inchi: InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1
    • Chiave InChI: VTYVNBXSLBXSGD-IFWLTBFJSA-N
    • Sorrisi: O=C(OC/C2=C/[C@@H](O)[C@@H]3/C=C\O[C@@H](O[C@@H]1O[C@@H]([C@@H](O)[C@H](O)[C@H]1O)CO)[C@H]23)c4ccc(O)c(OC)c4

Proprietà calcolate

  • Massa esatta: 496.15807632g/mol
  • Massa monoisotopica: 496.15807632g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 8
  • Complessità: 801
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.33
  • Superficie polare topologica: 185Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.6±0.1 g/cm3
  • Punto di ebollizione: 799.1±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 274.3±26.4 °C
  • Pressione di vapore: 0.0±3.0 mmHg at 25°C

10-O-Vanilloylaucubin Informazioni sulla sicurezza

10-O-Vanilloylaucubin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN2575-1 mL * 10 mM (in DMSO)
10-O-Vanilloylaucubin
193969-08-3 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
A2B Chem LLC
AE93389-5mg
10-O-Vanilloylaucubin
193969-08-3 96.5%
5mg
$660.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O46580-5mg
[(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-te trahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoat e
193969-08-3
5mg
¥3438.0 2021-09-08
TargetMol Chemicals
TN2575-5mg
10-O-Vanilloylaucubin
193969-08-3
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN2575-5 mg
10-O-Vanilloylaucubin
193969-08-3 98%
5mg
¥ 3,710 2023-07-11
Ambeed
A1945208-5mg
((1S,4AR,5S,7aS)-5-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl)methyl 4-hydroxy-3-methoxybenzoate
193969-08-3 98%
5mg
$945.0 2024-08-03
TargetMol Chemicals
TN2575-1 ml * 10 mm
10-O-Vanilloylaucubin
193969-08-3
1 ml * 10 mm
¥ 3810 2024-07-20

10-O-Vanilloylaucubin Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:193969-08-3)10-O-Vanilloylaucubin
A975864
Purezza:99%
Quantità:5mg
Prezzo ($):850.0